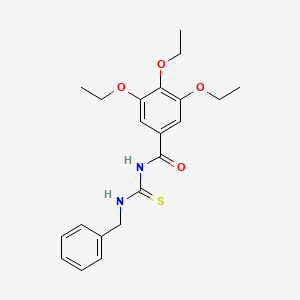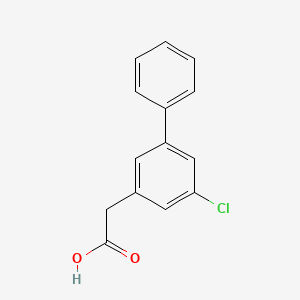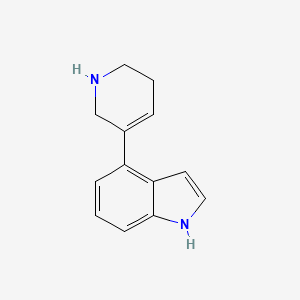
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one is an organic compound belonging to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This three-component reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and microwave-assisted reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential antitumor and anti-inflammatory activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, its ability to form reactive intermediates can lead to the generation of reactive oxygen species, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Known for its antimicrobial and antitumor activities.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antitumor activity and is used in medicinal chemistry research.
4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl carboxamides: Important building blocks in the design of combinatorial libraries of rhodanine derivatives.
Uniqueness
1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one stands out due to its unique nonanone chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
74472-23-4 |
|---|---|
Molecular Formula |
C12H21NOS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)nonan-1-one |
InChI |
InChI=1S/C12H21NOS2/c1-2-3-4-5-6-7-8-11(14)13-9-10-16-12(13)15/h2-10H2,1H3 |
InChI Key |
MYNHLCHQCBTPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1CCSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


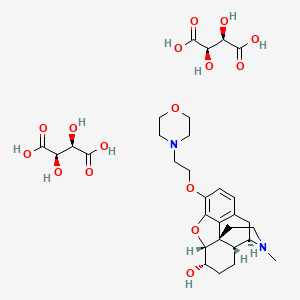
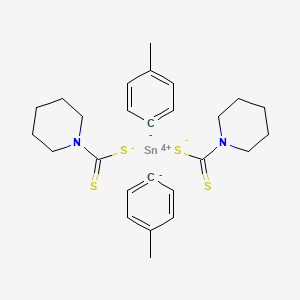

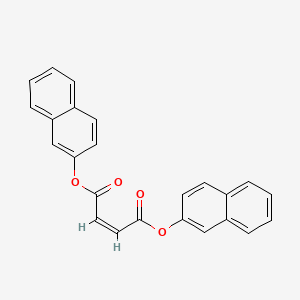
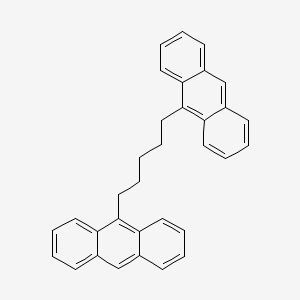
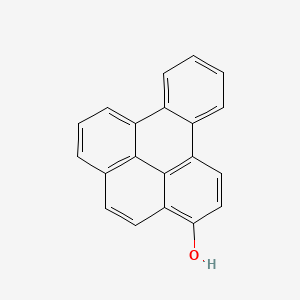
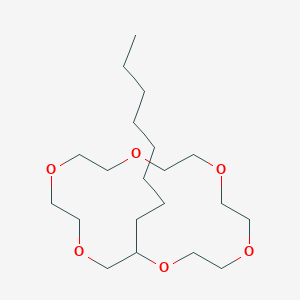
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
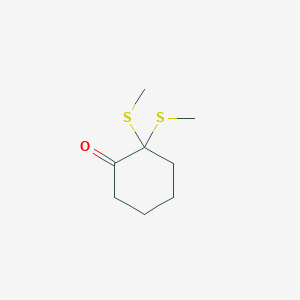
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

